3-Bromophenyl cyclopentyl ketone

Vue d'ensemble

Description

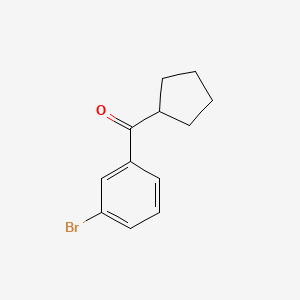

3-Bromophenyl cyclopentyl ketone: is an organic compound with the molecular formula C12H13BrO . It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a cyclopentyl ketone group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

From 3-Bromobenzaldehyde and Cyclopentane: One common method involves the reaction of 3-bromobenzaldehyde with cyclopentane in the presence of a suitable catalyst.

Hydrolysis of 2-Cyclopentyl Benzoylacetate: Another method includes hydrolyzing 2-cyclopentyl benzoylacetate in basic solvents to obtain 3-bromophenyl cyclopentyl ketone.

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, optimized for higher yields and cost-effectiveness. The process may include steps such as purification and quality control to ensure the compound meets the required specifications.

Analyse Des Réactions Chimiques

Oxidation Reactions

The ketone group undergoes oxidation under controlled conditions. In the presence of strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), the ketone is converted into carboxylic acid derivatives. For example:

This reaction typically proceeds at elevated temperatures (80–100°C) in acidic media .

Reduction Reactions

The ketone moiety can be reduced to secondary alcohols using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). For instance:

Yields exceed 85% under anhydrous conditions at 0–25°C .

Nucleophilic Aromatic Substitution (NAS)

The bromine atom on the phenyl ring participates in NAS with nucleophiles such as amines or alkoxides. For example, reaction with piperidine in dimethylformamide (DMF) at 120°C produces:

This reaction is facilitated by electron-withdrawing effects of the ketone group .

Cross-Coupling Reactions

Palladium-catalyzed C–H arylation enables functionalization of the cyclopentyl ring. Using Pd(OAc)₂ and silver trifluoroacetate (AgTFA), aryl iodides couple regioselectively at the α-position of the ketone:

This method achieves enantioselectivity up to 92% ee with chiral transient directing groups .

Cycloaddition and Domino Reactions

Under basic conditions (KOt-Bu/O₂), domino reactions form cyclic hydroperoxy acetals via enolate intermediates:

For methyl cyclopentyl ketone analogs, this yields tricyclic endoperoxides with axial hydroxy groups .

Comparative Reactivity with Analogous Compounds

| Compound | Reactivity Profile | Key Differences |

|---|---|---|

| 3-Chlorophenyl cyclopentyl ketone | Faster NAS due to lower bond dissociation energy of C–Cl vs. C–Br | Higher electrophilicity at chlorine |

| 3-Bromophenyl cyclohexyl ketone | Reduced steric hindrance in cyclohexyl vs. cyclopentyl systems | Altered regioselectivity in cross-coupling |

| 3-Iodophenyl cyclopentyl ketone | Enhanced NAS rates but lower thermal stability | Higher molecular weight and cost |

Applications De Recherche Scientifique

Medicinal Chemistry

3-Bromophenyl cyclopentyl ketone has been studied for its potential as a pharmacological agent. Its structure allows it to interact with specific enzymes and receptors, making it a candidate for drug development.

Biological Activity:

- Protease Inhibition: Preliminary studies indicate that this compound exhibits significant inhibitory effects on proteases involved in inflammatory responses. In vitro assays have shown enzyme activity reductions by up to 60% at certain concentrations.

- Neurotransmitter Modulation: Research suggests that this compound may influence neurotransmitter receptor activity, potentially impacting mood disorders and neurodegenerative diseases.

Synthetic Applications

The compound serves as a precursor in synthesizing various pharmacologically active compounds. For instance, it has been utilized in the development of derivatives for pain management therapies similar to ketamine, highlighting its importance in medicinal chemistry.

Case Studies and Research Findings

Inhibition Studies:

- A study demonstrated that this compound could significantly inhibit specific proteases, which are crucial in inflammatory pathways. Such findings underscore its potential as an anti-inflammatory agent.

Neurotransmitter Interaction:

- Another research avenue explored its interaction with neurotransmitter receptors, revealing that it might modulate receptor activities linked to mood regulation and neuroprotection.

Mécanisme D'action

The mechanism of action of 3-bromophenyl cyclopentyl ketone depends on its application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. The bromine atom and the ketone group play crucial roles in its reactivity, facilitating different types of chemical reactions.

Comparaison Avec Des Composés Similaires

3-Chlorophenyl cyclopentyl ketone: Similar structure but with a chlorine atom instead of bromine.

3-Fluorophenyl cyclopentyl ketone: Contains a fluorine atom in place of bromine.

3-Iodophenyl cyclopentyl ketone: Features an iodine atom instead of bromine.

Uniqueness: 3-Bromophenyl cyclopentyl ketone is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications.

Activité Biologique

3-Bromophenyl cyclopentyl ketone is a compound that has garnered attention in the fields of organic chemistry and medicinal research due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various scientific fields.

Chemical Structure and Properties

This compound has a molecular weight of approximately 253.14 g/mol and is classified as a brominated aromatic ketone. Its structure includes a cyclopentyl group attached to a phenyl ring that bears a bromine substituent, which significantly influences its reactivity and interaction with biological molecules.

Target Interactions:

The compound interacts with various biological targets, including enzymes and receptors. The bromine atom may enhance the compound's ability to form covalent bonds with nucleophilic sites on proteins, facilitating enzymatic reactions and influencing cellular pathways.

Biochemical Pathways:

this compound participates in several biochemical pathways, including energy metabolism and cellular signaling. It can modulate the activity of key signaling molecules, leading to alterations in gene expression and cellular metabolism.

Cellular Effects

Research indicates that this compound can influence cell function by modulating cell signaling pathways. For instance, it may affect the activity of transcription factors, thereby altering gene expression profiles associated with various diseases.

Pharmacological Potential

The compound has been investigated for its potential therapeutic applications. It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting viral infections and cancer . Its derivatives have shown promise in drug development, especially in creating compounds with anesthetic properties.

Research Findings

Several studies have characterized the biological activity of this compound:

- Antiviral Activity: A study highlighted its potential as a building block for antiviral agents targeting hepatitis C virus (HCV) protease inhibitors .

- Enzymatic Reactions: The compound has been shown to act as a substrate for various enzymes, facilitating new compound formation through enzymatic processes.

- Cellular Impact: Investigations into its effects on cell signaling have revealed that it can alter metabolic pathways critical for cell survival and proliferation .

Case Studies

- Synthesis of Antiviral Agents:

-

Enzyme Interaction Studies:

- A biochemical analysis revealed that this compound interacts with specific enzymes involved in metabolic pathways, leading to enhanced substrate specificity and reaction rates compared to related compounds.

Chemical Reactions Involving this compound

The following table summarizes key chemical reactions involving this compound:

| Reaction Type | Reagents Used | Products |

|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | Carboxylic acids or esters |

| Reduction | Sodium borohydride, Lithium aluminum hydride | Alcohols |

| Substitution | Nucleophiles (e.g., sodium methoxide) | Substituted phenyl derivatives |

These reactions demonstrate the compound's versatility in organic synthesis and its potential applications in developing new therapeutic agents.

Propriétés

IUPAC Name |

(3-bromophenyl)-cyclopentylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO/c13-11-7-3-6-10(8-11)12(14)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGBIJBPTCLCPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642562 | |

| Record name | (3-Bromophenyl)(cyclopentyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-44-1 | |

| Record name | (3-Bromophenyl)(cyclopentyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.